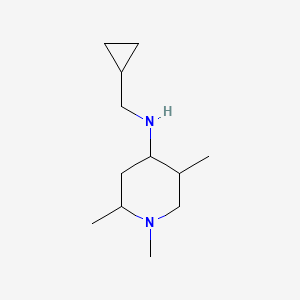

N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine

Description

N-(Cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine is a piperidine derivative featuring a cyclopropylmethyl substituent and three methyl groups at positions 1, 2, and 5 of the piperidine ring.

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C12H24N2/c1-9-8-14(3)10(2)6-12(9)13-7-11-4-5-11/h9-13H,4-8H2,1-3H3 |

InChI Key |

KFKLWVPTFCIDTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1C)C)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves two key stages:

- Construction or sourcing of the 1,2,5-trimethylpiperidin-4-amine core.

- Introduction of the cyclopropylmethyl substituent on the nitrogen atom.

This can be achieved via reductive amination, nucleophilic substitution, or catalytic hydrogenation methods depending on the starting materials and desired purity.

Preparation of Cyclopropylmethyl Amine Moiety

A patented method describes the preparation of cyclopropylmethyl alkyl amines, which are key intermediates for the target compound. The process involves:

- Reacting allylic chlorides with hydrogen bromide in the presence of a free radical catalyst to form cyclopropylmethyl bromide intermediates.

- Subsequent reaction of cyclopropyl cyanide with hydrogen under catalytic hydrogenation conditions to yield cyclopropylmethyl amine or its substituted derivatives.

- Further reaction of cyclopropylmethyl amine with aldehydes, ketones, alcohols, or alkyl halides under hydrogen or non-hydrogen conditions to form substituted amines.

This approach provides high yields and purity of cyclopropylmethyl amines suitable for further coupling.

Synthesis of 1,2,5-Trimethylpiperidin-4-amine Core

The 1,2,5-trimethylpiperidin-4-amine core can be synthesized via:

- Functionalization of piperidine derivatives through methylation and amination steps.

- Reductive amination of 4-piperidinone derivatives with methylating agents and amines.

- Catalytic hydrogenation steps to reduce intermediates and introduce amine groups.

Although specific literature on the exact trimethyl substitution pattern is limited, analogous piperidine syntheses involve:

- Addition of methyl groups at 1,2,5-positions via selective alkylation.

- Formation of the amine at the 4-position by reductive amination or nucleophilic substitution.

Coupling Cyclopropylmethyl Amine with Trimethylpiperidin-4-amine

The final step involves the N-alkylation of the 1,2,5-trimethylpiperidin-4-amine with the cyclopropylmethyl moiety. Common methods include:

- Reductive amination of the piperidin-4-amine with cyclopropylmethyl aldehyde or bromide under hydrogenation conditions.

- Nucleophilic substitution of the piperidin-4-amine nitrogen with cyclopropylmethyl halides in the presence of base catalysts.

- Catalytic hydrogenation of intermediates bearing protective groups to afford the final secondary amine.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for related synthetic steps:

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm substitution pattern and amine presence.

- Mass Spectrometry (MS) : Confirms molecular weight of 182.31 g/mol consistent with C11H22N2.

- Infrared Spectroscopy (IR) : Identifies characteristic amine N-H stretching.

- Chromatography : Purity assessed by HPLC or GC.

Summary of Key Findings

- The preparation of This compound relies on efficient synthesis of cyclopropylmethyl amine intermediates and selective functionalization of the piperidine ring.

- Radical-mediated formation of cyclopropylmethyl halides and catalytic hydrogenation of nitriles are effective routes to cyclopropylmethyl amines.

- Reductive amination and nucleophilic substitution are the main strategies for coupling the cyclopropylmethyl group to the piperidin-4-amine core.

- Reaction conditions typically involve mild temperatures, metal catalysts, and bases to achieve high yields and purity.

- Analytical data confirm the structural integrity and substitution pattern of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Alkyl or aryl halides in the presence of a strong base (e.g., sodium hydride, NaH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of alkylated or arylated analogs.

Scientific Research Applications

N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its interaction with various receptors in the central nervous system.

Chemical Biology: Researchers use the compound to investigate its effects on cellular processes and pathways, particularly those involving neurotransmission.

Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound shares the cyclopropylmethyl group with sigma antagonists () and the thiazolidine derivative (), but its piperidine core distinguishes it from pyrazole or thiazolidine analogs.

- Methyl substituents on the piperidine ring may enhance lipophilicity compared to fluorophenyl or pyridine-containing analogs, influencing blood-brain barrier permeability .

Pharmacological Activity

Table 2: Pharmacological Profiles of Comparable Compounds

Key Observations :

- The sigma antagonist in demonstrates that cyclopropylmethyl-piperidine compounds can modulate dopamine release, suggesting the target compound may share neuropharmacological applications. However, the absence of fluorophenyl or oxoethyl groups in the target compound could reduce sigma receptor affinity .

- Unlike the pyrimidine derivative (), which has broader industrial uses, the target compound’s methyl-rich structure may prioritize CNS-targeted research.

Key Observations :

- The lower yield in (17.9%) highlights challenges in cyclopropylmethyl coupling reactions, which may extend to the target compound’s synthesis unless optimized .

Biological Activity

N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine is a compound of interest due to its potential biological activity, particularly in the context of opioid receptor interactions and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C_{12}H_{19}N

- Molecular Weight : 191.29 g/mol

- Structural Features :

- A piperidine ring substituted at the nitrogen with a cyclopropylmethyl group.

- Three methyl groups at positions 1, 2, and 5 of the piperidine ring.

This unique structure may influence its interaction with various biological targets, particularly receptors in the central nervous system.

Opioid Receptor Interactions

Research has demonstrated that compounds structurally similar to this compound exhibit significant interactions with opioid receptors. Studies have shown that modifications in the piperidine structure can lead to varying degrees of agonist or antagonist activity at μ, δ, and κ opioid receptors.

Structure-Activity Relationship (SAR)

A notable study on related compounds indicated that:

- N-substituents play a crucial role in determining the potency and selectivity for opioid receptors.

- Compounds with larger substituents at the nitrogen position often exhibit increased antagonist properties compared to their smaller counterparts .

| Compound | N-Substituent | μ-Antagonism (mg/kg) | κ-Antagonism (mg/kg) |

|---|---|---|---|

| 2a | N-methyl | 0.74 | Not active |

| 2b | N-phenylpropyl | 0.28 | Active |

This table illustrates how varying the N-substituent can significantly alter the pharmacological profile of these compounds.

Other Biological Activities

Beyond opioid receptor interactions, preliminary studies suggest that this compound may also influence other neurotransmitter systems. For instance:

- H3 Receptor Antagonism : Compounds containing a piperidine core have been identified as potent antagonists of the human H3 receptor, which is involved in modulating neurotransmitter release .

Case Studies

- Opioid Antagonist Study : A study focused on various N-substituted piperidines found that specific modifications could enhance antagonist potency against morphine-induced analgesia in animal models. The results indicated that compounds similar to this compound could serve as effective opioid antagonists in clinical settings .

- Neuropharmacological Assessment : Another case study examined the effects of related piperidine derivatives on anxiety and depression models in rodents. The findings suggested that these compounds might have therapeutic potential beyond pain management by modulating anxiety-related behaviors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves multi-step alkylation and amidation reactions. For example, cyclopropylmethyl groups are introduced via nucleophilic substitution using reagents like cyclopropylmethyl halides. Key intermediates are purified via column chromatography (silica gel, 16% EtOAc in petroleum ether) and characterized using ¹H-NMR and LCMS. For instance, in related compounds, NMR peaks for cyclopropylmethyl protons appear at δ = 1.42–1.27 ppm (m, 3H), and LCMS confirms molecular weights (e.g., observed mass 517.1 vs. calculated 517.1) .

Q. How can researchers ensure purity and confirm structural integrity of this compound during synthesis?

- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC; e.g., PE:EtOAc = 3:1, Rf = 0.3) and HPLC. Structural confirmation relies on ¹H-NMR to resolve stereochemistry and substituent positions. For example, piperidine ring protons are observed as multiplet signals between δ = 3.35–3.18 ppm, while trifluoromethyl groups in derivatives show distinct singlet peaks near δ = 8.26 ppm .

Q. What analytical techniques are critical for detecting impurities or byproducts in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and LCMS are used to detect low-level impurities. Additionally, TLC monitoring during reaction progression helps identify unreacted starting materials. For nitrosamine risk assessment (e.g., potential N-nitrosamine formation), LC-MS/MS with a limit of detection ≤ 30 ppb is recommended, guided by EMA and APIC protocols .

Advanced Research Questions

Q. How can reaction kinetics be optimized for introducing the cyclopropylmethyl group under microwave-assisted conditions?

- Methodological Answer : Microwave irradiation (e.g., Biotage Smith Synthesis at 130°C for 20 min) accelerates reaction rates by enhancing energy transfer. Kinetic studies involve varying temperatures and catalysts (e.g., Pd(PPh₃)₄) to determine rate constants. For example, Zn(CN)₂ as a cyanide source in Pd-catalyzed reactions reduces side-product formation, improving yields from 31% to 56% in related syntheses .

Q. What computational methods are used to predict the stereoelectronic effects of the 1,2,5-trimethylpiperidine core on receptor binding?

- Methodological Answer : Density functional theory (DFT) calculates the molecule’s electrostatic potential surfaces and frontier molecular orbitals to model interactions with biological targets. Molecular docking (e.g., AutoDock Vina) simulates binding affinities to receptors like acetylcholinesterase, where the cyclopropylmethyl group’s strain energy may enhance hydrophobic interactions .

Q. How do researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the cyclopropyl group). Solutions include:

- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites via LC-HRMS.

- Prodrug Design : Introduce protecting groups (e.g., pivaloyloxymethyl) to enhance stability, guided by structural analogs like 6-methyl-3-pyridinyl pivalate .

Q. What strategies mitigate the risk of nitrosamine formation during large-scale synthesis?

- Methodological Answer : Avoid secondary/tertiary amines and nitrosating agents (e.g., nitrites) in raw materials. Implement APIC’s risk-assessment questionnaire for suppliers, focusing on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.